molecular formula C3H3ClN2O B14719468 2-Propanone, 1-chloro-3-diazo- CAS No. 20485-53-4

2-Propanone, 1-chloro-3-diazo-

Cat. No.: B14719468
CAS No.: 20485-53-4
M. Wt: 118.52 g/mol
InChI Key: QQRZDPCAMOLWBA-UHFFFAOYSA-N
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Description

Fundamental Reactivity of α-Diazoketones

The chemistry of α-diazoketones is characterized by their ability to undergo a variety of transformations, making them valuable intermediates in the synthesis of complex molecules. acs.orgslideshare.net Their reactivity stems from the carbon-nitrogen bond of the diazo group, which can be cleaved under thermal, photolytic, or catalytic conditions. organic-chemistry.orgyoutube.com

A primary reaction pathway for α-diazoketones, including 2-propanone, 1-chloro-3-diazo-, involves the extrusion of molecular nitrogen (N₂) to generate a highly reactive α-ketocarbene intermediate. slideshare.netcaltech.educsbsju.edu This process can be initiated by heat, light (photolysis), or transition metal catalysts such as those containing rhodium, copper, or silver. organic-chemistry.orgyoutube.comwikipedia.org The loss of the stable dinitrogen molecule provides a strong thermodynamic driving force for this transformation. libretexts.org

The resulting α-ketocarbene is an electron-deficient species with a divalent carbon atom, making it highly electrophilic and prone to a variety of subsequent reactions. csbsju.edu These reactions include insertions into C-H and O-H bonds, cyclopropanations of alkenes, and rearrangements. nih.govmdpi.com The nature of the substituents on the α-diazoketone can influence the stability and reactivity of the carbene intermediate. acs.org

Several factors dictate the reaction pathways and selectivity of α-diazoketones. The choice of stimulus—thermal, photochemical, or catalytic—is a major determinant. organic-chemistry.org For instance, transition metal catalysts can form metal-carbene intermediates that exhibit different reactivity and selectivity compared to the free carbene generated photochemically. wikipedia.org

The solvent can also play a crucial role. In nucleophilic solvents like methanol (B129727), the carbene intermediate can be trapped, leading to insertion products. organic-chemistry.org The conformation of the α-diazoketone, specifically the equilibrium between the s-cis and s-trans conformers, is also significant. wikipedia.org The s-cis conformer is often implicated in concerted rearrangement pathways due to the anti-periplanar alignment of the leaving and migrating groups. wikipedia.org Steric and electronic effects of the substituents on the diazoketone also impact reaction rates and product distribution. organic-chemistry.org

Wolff Rearrangement and Derivatives

The Wolff rearrangement is a hallmark reaction of α-diazoketones, wherein they rearrange to form a ketene (B1206846) intermediate. slideshare.netwikipedia.org This rearrangement is a powerful tool in organic synthesis, often employed in ring contraction of cyclic α-diazoketones and in the Arndt-Eistert homologation of carboxylic acids. wikipedia.org

The mechanism of the Wolff rearrangement has been a subject of extensive study and debate, with evidence supporting both concerted and stepwise pathways. caltech.eduwikipedia.org The specific pathway can be influenced by the substrate structure and reaction conditions. caltech.edu

In a concerted mechanism, the extrusion of nitrogen occurs simultaneously with the 1,2-migration of a substituent from the carbonyl carbon to the carbene carbon. caltech.educsbsju.edu This pathway is believed to proceed through a transition state where the bond breaking and bond forming occur in a single step. csbsju.edu Isotopic labeling studies and the retention of stereochemistry in the migrating group often provide evidence for a concerted process. caltech.edu The s-cis conformation of the α-diazoketone is considered to be a prerequisite for the concerted pathway. wikipedia.org

Alternatively, the Wolff rearrangement can proceed through a stepwise mechanism involving the initial formation of an α-ketocarbene intermediate. caltech.educsbsju.edu This carbene can exist as either a singlet or triplet species, though the rearrangement is thought to primarily involve the singlet state. acs.org Following its formation, the carbene undergoes a 1,2-rearrangement to yield the ketene. csbsju.edu This pathway is more likely for α-diazoketones that adopt an s-trans conformation, where a concerted migration is geometrically disfavored. wikipedia.org The presence of carbene trapping products can indicate a stepwise mechanism. organic-chemistry.org

Table of Key Reaction Parameters and Outcomes

Factor Influence on Reactivity and Selectivity Example Outcome
Reaction Condition Thermal, photolytic, or catalytic methods determine the reaction pathway.Metal catalysts can lead to stable metal-carbenes, altering product distribution compared to photolysis. wikipedia.org
Solvent Nucleophilic solvents can trap carbene intermediates.Use of methanol can result in O-H insertion products. organic-chemistry.org
Conformation s-cis vs. s-trans conformers influence the likelihood of concerted vs. stepwise mechanisms.s-cis conformers favor concerted Wolff rearrangements. wikipedia.org
Substituents Steric and electronic properties of substituents affect reaction rates and migratory aptitudes.Bulky substituents may hinder certain reaction pathways. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20485-53-4

Molecular Formula

C3H3ClN2O

Molecular Weight

118.52 g/mol

IUPAC Name

1-chloro-3-diazopropan-2-one

InChI

InChI=1S/C3H3ClN2O/c4-1-3(7)2-6-5/h2H,1H2

InChI Key

QQRZDPCAMOLWBA-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C=[N+]=[N-])Cl

Origin of Product

United States

Synthetic Methodologies for 2 Propanone, 1 Chloro 3 Diazo and Analogous α Diazoketones

Acylation Approaches to α-Diazoketones

A foundational method for synthesizing α-diazoketones is the acylation of diazomethane (B1218177), a process developed by Arndt and Eistert. sioc.ac.cnacs.org This reaction typically involves the treatment of an acid chloride with diazomethane. rsc.org An improved Arndt-Eistert synthesis allows for the efficient conversion of acid halides using a stoichiometric amount of diazomethane in the presence of calcium oxide, which acts as an acid scavenger, preventing the formation of ketene (B1206846) or haloketone byproducts. acs.org

However, the acylation of diazomethane with α,β-unsaturated acid chlorides and anhydrides is often not successful. This is due to the high reactivity of the conjugated double bonds, which can lead to dipolar cycloaddition reactions and the formation of pyrazoline isomers as side products. orgsyn.org

A notable example is the reaction of trimethylsilyldiazomethane (B103560) with a mixed anhydride, derived from a carboxylic acid and ethyl chloroformate, which produces the corresponding diazoketone in high yield. organic-chemistry.org

Diazo Transfer Reactions

Diazo transfer reactions are a widely used and powerful technique for the synthesis of α-diazoketones. sioc.ac.cn This method involves the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. rsc.org

Regitz Diazo-Transfer Protocols

First described by Otto Dimroth in 1910 and later extensively developed by Manfred Regitz, this reaction involves the base-induced transfer of a diazo group from a diazo-donor to a C-H acidic compound. wikipedia.org The mechanism proceeds through the deprotonation of the α-carbon of a carbonyl compound to form an enolate, which then acts as a nucleophile, attacking the diazo-donor. wikipedia.org

While direct diazo transfer to simple ketone enolates is often not feasible, a "deformylative diazo transfer" strategy, pioneered by Regitz, provides a two-step solution. This involves the initial formylation of the ketone, followed by treatment with a sulfonyl azide reagent. orgsyn.org For more sensitive substrates, a trifluoroacetyl group can be used for the same purpose. chem-station.com

Utilization of Sulfonyl Azides in Diazo Transfer

Historically, tosyl azide (p-toluenesulfonyl azide) was the reagent of choice for diazo transfer reactions. wikipedia.org However, due to safety concerns associated with its potential explosivity, alternative reagents have been developed. nih.gov These include methanesulfonyl azide (mesyl azide), p-acetamidobenzenesulfonyl azide, and imidazole-1-sulfonyl azide. orgsyn.orgwikipedia.org

Methanesulfonyl azide offers the advantage of easy separation of byproducts, as excess reagent and the resulting methanesulfonamide (B31651) can be removed by extraction with a dilute aqueous base. orgsyn.org For larger-scale preparations, p-acetamidobenzenesulfonyl azide is often recommended due to its enhanced safety profile. orgsyn.org

Advancements in Diazoacetylation Reagents

Recent progress has led to the development of more stable and efficient diazoacetylation reagents. One such example is succinimidyl diazoacetate, which can be used for the direct diazoacetylation of amines, phenols, and thiophenols. researchgate.net Another is ethyl 2-diazomaalonyl chloride, which reacts with various nucleophiles to produce a range of diazocarbonyl compounds. researchgate.net

Furthermore, a "sulfonyl-azide-free" (SAFE) protocol has been developed for diazo transfer in an aqueous medium. rsc.org This method has a broad substrate scope and can be used to generate arrays of diazo compounds for combinatorial chemistry. rsc.org

ReagentAdvantagesDisadvantages
Tosyl Azide Historically significant, well-establishedPotentially explosive
Methanesulfonyl Azide Easy byproduct removalSafety concerns
p-Acetamidobenzenesulfonyl Azide Safer alternative to tosyl azide
Imidazole-1-sulfonyl Azide High reactivity, stable salts available organic-chemistry.orgacs.org
Succinimidyl Diazoacetate Stable, direct diazoacetylation
Ethyl 2-diazomaalonyl Chloride Versatile for various nucleophiles

Diazotization Strategies for Primary Amines

The diazotization of primary amines is another route to α-diazoketones, although it is more commonly applied to aromatic amines. organic-chemistry.org The reaction involves treating a primary amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgyoutube.com

For aliphatic primary amines, the resulting diazonium salts are often unstable and can lead to a mixture of products through substitution, elimination, and rearrangement reactions. organic-chemistry.orglibretexts.org However, recent research has shown that conducting the diazotization of aliphatic amines in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can control the reaction and allow for selective transformations. nih.gov

Dehydrogenation Methods for α-Diazoketone Precursors

The dehydrogenation of hydrazones offers an atom-economical alternative for the synthesis of diazo compounds. acs.org This method avoids the use of potentially hazardous sulfonyl azides. nih.gov

Traditional methods for hydrazone dehydrogenation often employ stoichiometric amounts of heavy metal oxidants like mercury(II) oxide, silver(I) oxide, or manganese dioxide. acs.org To circumvent the use of these toxic reagents, newer, more environmentally friendly methods have been developed.

One such method involves the use of "activated" dimethyl sulfoxide (B87167) (DMSO) to efficiently dehydrogenate hydrazones at low temperatures (-78 °C). organic-chemistry.org Another recent advancement is the use of a heterogeneous iron-nitrogen-carbon (Fe-N-C) catalyst for the aerobic oxidation of hydrazones at room temperature, using oxygen as the oxidant. acs.org A novel reagent, N-iodo p-toluenesulfonamide (B41071) (TsNIK), has also been shown to effectively oxidize hydrazones to diazo compounds in high yields and purity. nih.gov

Oxidant/CatalystConditionsAdvantages
Heavy Metal Oxides (e.g., HgO, Ag₂O) VariesEstablished method
Activated DMSO -78 °CMetal-free, milder conditions organic-chemistry.org
Fe-N-C Catalyst Room temperature, O₂Heterogeneous, uses air as oxidant acs.org
TsNIK MildHigh yield and purity nih.gov

Modern Synthetic Techniques for α-Diazocarbonyl Compounds

The synthesis of α-diazocarbonyl compounds, including 2-propanone, 1-chloro-3-diazo-, has been significantly advanced by modern techniques that prioritize safety, efficiency, and scalability. These methods address the inherent instability and potential hazards associated with diazo compounds.

Continuous Flow Synthesis Methods

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of α-diazoketones, offering enhanced safety and control. researchgate.net This methodology involves the continuous pumping of reagents through a reactor, where the reaction occurs in a small, well-defined volume. This approach is particularly advantageous for handling potentially explosive intermediates like diazoketones, as only small amounts are present at any given time. researchgate.netnih.gov

For the industrial production of compounds like 2-propanone, 1-chloro-3-diazo-, continuous flow reactors are employed to improve both yield and purity while ensuring operational safety. smolecule.com A notable development in this area is the use of a tube-in-tube reactor, where the inner tube is made of a hydrophobic, gas-permeable material like Teflon AF-2400. acs.org This setup allows for the generation of anhydrous diazomethane in the inner tube, which then diffuses through the membrane to react in the outer chamber, enabling safe and scalable reactions. acs.org

A flow method has been successfully developed for the synthesis of various aliphatic and aromatic diazoketones starting from acyl chloride precursors. nih.gov This protocol often includes an in-line purification step using supported scavengers, which provides significant time-saving and safety benefits by reducing operator exposure to hazardous materials. nih.gov The integration of immobilized diazo-transfer reagents and catalysts within a flow system further mitigates risks, leading to safer reactions and cleaner products. ucc.ie

ParameterBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous intermediates.Minimized risk due to small reaction volumes and "on-demand" generation. researchgate.net
Control Difficult to control exothermic reactions.Superior heat and mass transfer, precise control of reaction parameters. mdpi.com
Scalability Scaling up can be challenging and dangerous.Easier and safer to scale up by extending operation time. ucc.ie
Efficiency Can be less efficient with lower yields.Often results in higher yields and purity. smolecule.com

This table provides a comparative overview of batch versus continuous flow synthesis for α-diazocarbonyl compounds.

In Situ Generation Protocols

In situ generation, meaning the generation of a reactive species in the reaction mixture in the presence of the substrate, is another key strategy to safely handle hazardous compounds like α-diazoketones. researchgate.net This approach avoids the isolation and storage of potentially explosive intermediates.

One common method for synthesizing α-diazoketones is the diazotization of a primary amine. For 2-propanone, 1-chloro-3-diazo-, this typically begins with 1-chloro-2-propanone, which is treated with a diazotizing agent under controlled conditions. smolecule.com Another significant pathway is the diazo-transfer reaction, which often utilizes sulfonyl azides as the diazo source. smolecule.comscielo.br

Recent advancements have focused on developing safer diazo-transfer protocols. A "sulfonyl-azide-free" (SAFE) protocol has been established for the diazo transfer to less reactive monocarbonyl substrates. organic-chemistry.org This method involves in situ formylation of the substrate, followed by the addition of a mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water. organic-chemistry.org

The in situ generation of diazomethane for subsequent reactions with acyl chlorides to form α-diazoketones has also been demonstrated. diva-portal.org This can be achieved through a "click and release" reaction between an enamine and a sulfonyl azide at low temperatures without the need for a base. diva-portal.org The generated diazomethane immediately reacts with the acyl chloride present in the mixture. diva-portal.org This method is compatible with a range of acid chlorides, including those with electron-donating and electron-withdrawing groups, as well as aliphatic substituents. diva-portal.org

A general and efficient process for the in situ generation of various diazo compounds from the corresponding tosylhydrazone sodium salts has also been established. nih.gov The reaction of these salts with an aldehyde or ketone in the presence of a catalyst generates the diazo compound, which can then participate in subsequent reactions like epoxidation. nih.gov

SubstrateDiazo-Generating Reagent(s)ProductYieldReference
1,3-Dicarbonyl Compounds2-Azido-1,3-dimethylimidazolinium chloride2-Diazo-1,3-dicarbonyl compoundsHigh organic-chemistry.org
Monocarbonyl SubstratesSodium azide, K2CO3, m-carboxybenzenesulfonyl chloride (SAFE cocktail)α-Diazo compounds- organic-chemistry.org
Acid Chlorides (e.g., 4-methoxybenzoyl chloride)Enamine + Tosyl azide (in situ diazomethane)α-Diazoketones (e.g., 1-(4-methoxyphenyl)-2-diazoethan-1-one)up to 60% diva-portal.org
Aldehydes/KetonesTosylhydrazone sodium saltsDiazo compounds (for subsequent reactions)Good nih.gov

This table summarizes various in situ protocols for the synthesis of α-diazoketones and related compounds.

Reactivity and Transformational Pathways of 2 Propanone, 1 Chloro 3 Diazo

Wolff Rearrangement and Derivatives

Inducement of Wolff Rearrangement

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, including 2-propanone, 1-chloro-3-diazo-. wikipedia.orgwikipedia.org This rearrangement involves the elimination of a nitrogen molecule (N₂) and a 1,2-migration to form a ketene (B1206846) intermediate. wikipedia.orgwikipedia.org The initiation of this rearrangement can be achieved through thermal, photochemical, or metal-catalyzed methods. wikipedia.org

Thermal Decomposition

The application of heat can induce the Wolff rearrangement of 2-propanone, 1-chloro-3-diazo-. Thermal decomposition of α-diazo ketones typically requires elevated temperatures, often in the range of room temperature up to 750°C in the gas phase. organic-chemistry.org For many α-diazo compounds, onset temperatures for decomposition are observed between 75 and 160°C. acs.org The thermal process involves the expulsion of nitrogen gas to generate a highly reactive carbene intermediate, which then undergoes rearrangement to the more stable ketene. However, high temperatures can sometimes lead to side reactions, limiting the synthetic utility of this method for delicate substrates. jk-sci.com Microwave irradiation has emerged as a modern technique for the thermal induction of the Wolff rearrangement, offering rapid and efficient heating.

Table 1: Thermal Decomposition of α-Diazo Ketones

α-Diazo KetoneConditionProductYield (%)Reference
1-Diazo-2-propanoneGas phase pyrolysisMethylketene- organic-chemistry.org
Ethyl (phenyl)diazoacetateDSCCarbene intermediate- acs.org

No specific yield data for the thermal decomposition of 2-Propanone, 1-chloro-3-diazo- was found in the searched literature.

Photochemical Activation

The Wolff rearrangement of 2-propanone, 1-chloro-3-diazo- can also be initiated by photochemical activation. nih.gov α-Diazo ketones possess two absorption bands, a strong π→π* transition around 240–270 nm and a weaker, formally forbidden π→σ* transition between 270–310 nm. wikipedia.org Irradiation with light of appropriate wavelengths, typically from medium or low-pressure mercury arc lamps, can excite the molecule and lead to the expulsion of nitrogen and subsequent rearrangement to the ketene. wikipedia.orglibretexts.org Photochemical methods are often preferred over thermal methods as they can be carried out at lower temperatures, which helps to minimize side reactions. jk-sci.com The photochemical Wolff rearrangement has been successfully employed in the synthesis of complex molecules and can be performed in the presence of various trapping agents to capture the ketene intermediate. nih.gov

Table 2: Photochemical Wolff Rearrangement of α-Diazo Ketones

α-Diazo KetoneLight Source/WavelengthProductYield (%)Reference
Generic α-DiazoketoneUV lightKetene- libretexts.org
α-DiazoketonesPhotochemicalα-Chlorinated carboxylic acid estersup to 82% nih.gov

Specific yield data for the photochemical activation of 2-Propanone, 1-chloro-3-diazo- was not explicitly found, though the principle is well-established.

Transition Metal Catalysis (e.g., Silver-Catalyzed)

Transition metals, particularly silver salts like silver(I) oxide (Ag₂O) and silver benzoate (B1203000) (AgOBz), are effective catalysts for the Wolff rearrangement. wikipedia.orgwikipedia.org These catalysts lower the activation energy for the decomposition of the diazo compound, allowing the reaction to proceed at significantly lower temperatures than the thermal method. jk-sci.com The reaction is believed to proceed through the formation of a metal-carbene complex. While silver catalysts are common, other metals have also been explored. The choice of catalyst can sometimes influence the outcome of the reaction, particularly in cases where competing reaction pathways exist. For instance, the decomposition of some α-diazopropiophenones with silver nitrate (B79036) leads to different products compared to silver oxide. rsc.org

Table 3: Silver-Catalyzed Wolff Rearrangement

α-Diazo KetoneCatalystProductYield (%)Reference
DiazoacetophenoneSilver(I) oxide/waterPhenylacetic acid- wikipedia.org
DiazoacetophenoneSilver(I) oxide/ammonia (B1221849)Phenylacetamide- wikipedia.org
α-Diazo-p-nitropropiophenoneSilver nitrate (molar equiv.)p-Nitrophenyl vinyl ketoneHigh rsc.org

Specific examples for the silver-catalyzed rearrangement of 2-Propanone, 1-chloro-3-diazo- are not detailed in the available literature, but the general principle is applicable.

Interception of Ketene Intermediates

The primary product of the Wolff rearrangement of 2-propanone, 1-chloro-3-diazo- is chloromethylketene. This ketene is a highly reactive electrophile and readily undergoes reactions with various nucleophiles and unsaturated compounds.

Nucleophilic Addition to Ketenes

Chloromethylketene readily reacts with nucleophiles such as water, alcohols, and amines. wikipedia.org The nucleophile attacks the electrophilic carbonyl carbon of the ketene, leading to the formation of a carboxylic acid derivative. For instance, reaction with water yields 3-chloropropanoic acid, while reaction with an alcohol gives the corresponding ester, and an amine will form an amide. These reactions are often carried out in situ, with the nucleophile present during the generation of the ketene to ensure efficient trapping.

Table 4: Nucleophilic Addition to Ketenes

KeteneNucleophileProductYield (%)Reference
KeteneWaterAcetic acid- wikipedia.org
KeteneEthanolEthyl acetate (B1210297)- wikipedia.org
KeteneAnilineAcetanilide- wikipedia.org
Cycloaddition Reactions of Ketenes (e.g., [2+2] Cycloaddition)

Ketenes are excellent partners in [2+2] cycloaddition reactions with a variety of unsaturated compounds, including alkenes and imines. organic-chemistry.orglibretexts.org The reaction of chloromethylketene with an alkene leads to the formation of a cyclobutanone (B123998) derivative. A particularly important application of this reactivity is the Staudinger synthesis, where a ketene reacts with an imine to produce a β-lactam. wikipedia.orgorganic-chemistry.org The β-lactam ring is a core structural motif in many important antibiotics. The stereochemical outcome of these cycloadditions can often be controlled by the reaction conditions and the nature of the substituents on both the ketene and the reacting partner. organicreactions.org

Table 5: [2+2] Cycloaddition Reactions of Ketenes

KeteneReactantProduct TypeYield (%)Reference
DiphenylketeneImineβ-Lactam~99% wikipedia.org
KetenesIminesβ-Lactams- organic-chemistry.org
KeteneOlefinCyclobutanone- wikipedia.org

Specific yield data for the [2+2] cycloaddition of chloromethylketene generated directly from 2-Propanone, 1-chloro-3-diazo- is not provided in the searched literature, but the Staudinger reaction is a well-documented pathway for ketenes.

Intramolecular Wolff Rearrangement: Ring Contraction Applications

The Wolff rearrangement is a cornerstone reaction of α-diazocarbonyl compounds, proceeding through the expulsion of dinitrogen to form a ketene intermediate, which can then be trapped by various nucleophiles. wikipedia.org When the α-diazo ketone is cyclic, this rearrangement results in a one-carbon ring contraction, a synthetically valuable transformation for accessing strained ring systems. wikipedia.org While 2-Propanone, 1-chloro-3-diazo- is an acyclic ketone, the principles of the Wolff rearrangement are fundamental to its reactivity. The rearrangement can be initiated thermally, photochemically, or through metal catalysis, with silver(I) salts being common catalysts. wikipedia.org The reaction's utility in ring contraction is well-documented for cyclic α-diazo ketones, where it provides a reliable method for the formation of smaller rings, which can be challenging to synthesize via other methods. nih.govnih.gov

Stereoselective and Asymmetric Wolff Rearrangement Processes

The stereochemical outcome of the Wolff rearrangement is a critical aspect of its synthetic utility. Generally, the migration of the alkyl or aryl group during the rearrangement occurs with retention of configuration at the migrating center. wikipedia.org This stereospecificity is a key feature of the Arndt-Eistert homologation, a well-known application of the Wolff rearrangement. wikipedia.org

For asymmetric Wolff rearrangements, the focus shifts to controlling the stereochemistry of newly formed chiral centers. While there is a lack of specific studies on the asymmetric Wolff rearrangement of 2-Propanone, 1-chloro-3-diazo-, the broader field of asymmetric catalysis of this reaction is an active area of research. The goal is to influence the formation of the ketene intermediate or its subsequent trapping to favor one enantiomer over the other. This is often achieved using chiral catalysts or auxiliaries.

Vinylogous Wolff Rearrangements

Migratory Aptitude Studies in Wolff Rearrangement

In the Wolff rearrangement of unsymmetrical α-diazo ketones, the question of which group preferentially migrates is of significant interest. The migratory aptitude is influenced by several factors, including the electronic and steric properties of the migrating groups, as well as the reaction conditions (photochemical vs. thermal).

In the case of 2-Propanone, 1-chloro-3-diazo-, the two potential migrating groups are the chloromethyl group (CH₂Cl) and the methyl group (CH₃). Generally, in photochemical Wolff rearrangements, the migratory aptitude follows the trend: H > alkyl ≥ aryl. organic-chemistry.org For thermal rearrangements, the trend is H > aryl ≥ alkyl. organic-chemistry.org Studies on other unsymmetrical diazoketones have shown that phenyl groups generally have a higher migratory aptitude than methyl groups under thermal conditions, while the reverse can be true under photolytic conditions. organic-chemistry.org The presence of the electron-withdrawing chlorine atom on the methyl group in 2-Propanone, 1-chloro-3-diazo- would be expected to influence its migratory ability, likely disfavoring its migration compared to an unsubstituted methyl group due to electronic effects. However, specific experimental data on the migratory ratio for this compound is not extensively documented.

Table 1: General Migratory Aptitude Trends in Wolff Rearrangements

ConditionGeneral Migratory Aptitude TrendReference
PhotochemicalH > alkyl ≥ aryl organic-chemistry.org
ThermalH > aryl ≥ alkyl organic-chemistry.org

This table presents generalized trends and the specific migratory aptitude for 2-Propanone, 1-chloro-3-diazo- would require experimental verification.

Carbene-Mediated Reactions

Decomposition of diazo compounds, including 2-Propanone, 1-chloro-3-diazo-, can also lead to the formation of a highly reactive carbene intermediate, in this case, a chloromethylketocarbene. This carbene can then undergo a variety of reactions, with C-H insertion being a prominent pathway.

Insertion Reactions

C-H Insertion Reactivity

Carbene C-H insertion is a powerful transformation that allows for the formation of new carbon-carbon bonds at unactivated C-H bonds. nih.gov The reactivity and selectivity of these insertions are highly dependent on the nature of the carbene and the substrate. In the context of carbenes generated from α-diazo ketones, intramolecular C-H insertion is a common and synthetically useful process, often leading to the formation of cyclic ketones.

For the carbene derived from 2-Propanone, 1-chloro-3-diazo-, intramolecular C-H insertion would involve the attack of the carbene carbon on one of the C-H bonds of the methyl group. This would lead to the formation of a cyclopropanone (B1606653) ring. However, cyclopropanones are highly strained and can be unstable.

The regioselectivity of C-H insertion reactions is a key consideration. In general, the order of reactivity for C-H bonds is tertiary > secondary > primary. Metal catalysts, particularly those based on rhodium and copper, are often employed to control the selectivity of carbene insertion reactions. nih.govmdpi.com These catalysts form metal-carbene (carbenoid) intermediates, which exhibit different reactivity and selectivity compared to the free carbene. For instance, rhodium(II) catalysts are well-known to promote intramolecular C-H insertions to form five-membered rings with high efficiency. nih.gov

While specific studies detailing the C-H insertion reactivity of the carbene derived from 2-Propanone, 1-chloro-3-diazo- are scarce, the general principles of carbene chemistry provide a framework for predicting its behavior. The presence of the electron-withdrawing chlorine atom would influence the electrophilicity and stability of the carbene, which in turn would affect its insertion reactivity.

Table 2: Factors Influencing Carbene C-H Insertion Reactions

FactorInfluence on Reactivity and SelectivityReference
Carbene Electronic Properties Electron-withdrawing groups on the carbene generally increase its electrophilicity. researchgate.net
C-H Bond Strength/Type Tertiary C-H bonds are generally more reactive than secondary, which are more reactive than primary C-H bonds. princeton.edu
Steric Hindrance Sterically accessible C-H bonds are favored for insertion. princeton.edu
Metal Catalyst The choice of metal and its ligands can significantly alter the selectivity (chemo-, regio-, and stereoselectivity) of the insertion reaction. nih.govmdpi.com
Solvent The solvent can influence the reaction pathway and product distribution. organic-chemistry.org

This table outlines general factors; specific outcomes for 2-Propanone, 1-chloro-3-diazo- would depend on the precise reaction conditions.

Heteroatom-Hydrogen Bond Insertions (O-H, N-H, Si-H, S-H)

The carbene intermediate generated from 2-propanone, 1-chloro-3-diazo- is highly reactive and can undergo insertion into various heteroatom-hydrogen bonds. This reactivity is a hallmark of carbenes, which can readily react with alcohols, amines, silanes, and thiols. These reactions are synthetically useful for forming new carbon-heteroatom bonds. The general mechanism involves the attack of the nucleophilic heteroatom on the electrophilic carbene, followed by proton transfer.

Heteroatom-Hydrogen BondSubstrate ClassProduct Type
O-HAlcoholsα-Alkoxy-α-chloro ketones
N-HAminesα-Amino-α-chloro ketones
Si-HSilanesα-Silyl-α-chloro ketones
S-HThiolsα-Thio-α-chloro ketones

This table provides a generalized overview of the expected products from the insertion reactions of the carbene derived from 2-propanone, 1-chloro-3-diazo- into various heteroatom-hydrogen bonds.

Halogen-Carbon Bond Activation (e.g., C-Cl Insertion)

While intermolecular C-Cl insertion is a known reaction for some carbenes, the intramolecular variant in the carbene derived from 2-propanone, 1-chloro-3-diazo- is less commonly documented in readily available literature. Theoretical studies on similar systems, such as the double C-Cl bond activation of dichloromethane (B109758) at a cobalt center, show that such activations can proceed through different mechanisms, including radical abstraction or nucleophilic attack. rsc.org In the context of the carbene from 1-chloro-3-diazo-2-propanone, an intramolecular C-Cl insertion would lead to a highly strained three-membered ring, which may not be a favored pathway.

Cyclopropanation Reactions

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a significant transformation in organic synthesis, and diazo compounds are key reagents in these reactions. wikipedia.orgresearchgate.net The carbene generated from 2-propanone, 1-chloro-3-diazo- readily participates in cyclopropanation reactions with various unsaturated substrates.

Intermolecular Cyclopropanation of Olefinic Substrates

The addition of the chloroacetylcarbene generated from 2-propanone, 1-chloro-3-diazo- to olefins is a direct method for synthesizing cyclopropyl (B3062369) ketones. This reaction is typically catalyzed by transition metals, such as rhodium(II) or copper complexes, to promote the decomposition of the diazo compound and facilitate the carbene transfer to the alkene. nih.govnih.gov The reaction with both electron-rich and electron-poor olefins can proceed, although the specific conditions and catalyst may need to be optimized for different substrates. nih.gov The stereochemistry of the resulting cyclopropane is often retained from the starting alkene, indicating a concerted or near-concerted carbene addition. masterorganicchemistry.com

Olefin TypeCatalystProduct
Electron-richRh(II) complexesSubstituted cyclopropyl ketone
Electron-poorRh(II) complexesSubstituted cyclopropyl ketone

This table illustrates the general conditions for the intermolecular cyclopropanation of different olefin types with the carbene from 2-propanone, 1-chloro-3-diazo-.

Intramolecular Cyclopropanation Strategies

Intramolecular cyclopropanation occurs when the olefinic moiety is part of the same molecule as the diazo group. This strategy is a powerful tool for constructing bicyclic systems containing a cyclopropane ring fused to another ring structure. rochester.edu For a molecule containing both a 1-chloro-3-diazo-2-oxopropyl group and a suitably positioned double bond, treatment with a transition metal catalyst can induce an intramolecular cyclopropanation, leading to the formation of a bicyclic ketone. The regioselectivity and stereoselectivity of this reaction are often influenced by the length and conformation of the tether connecting the diazo group and the alkene.

Cyclopropanation with Fullerene Substrates

The addition of carbenes to fullerenes, particularly C60, is a well-established method for the functionalization of these carbon-rich nanostructures. beilstein-journals.orgresearchgate.netnih.gov The reaction of 2-propanone, 1-chloro-3-diazo- with C60, typically under thermal conditions, would lead to the formation of a methanofullerene derivative. The reaction proceeds via the [2+1] cycloaddition of the generated chloroacetylcarbene to one of the double bonds of the fullerene cage. beilstein-journals.orgresearchgate.net This results in a cyclopropane ring fused to the fullerene, bearing a chloroacetyl group. The addition usually occurs at the bond between two 6-membered rings ( nih.govnih.gov-bond) to form the more thermodynamically stable product. beilstein-journals.orgresearchgate.net

Diastereoselective Control in Cyclopropanation

Achieving diastereoselective control in cyclopropanation reactions is a significant goal in organic synthesis, as it allows for the preferential formation of one diastereomer over others. nih.gov In the context of the cyclopropanation of substituted olefins with the carbene from 2-propanone, 1-chloro-3-diazo-, the diastereoselectivity can be influenced by several factors. The choice of catalyst, particularly chiral transition metal complexes, can induce facial selectivity in the approach of the carbene to the alkene. nih.govnih.gov Additionally, the steric and electronic properties of the substituents on both the alkene and the carbene play a crucial role in determining the stereochemical outcome of the reaction. nih.govrsc.org For instance, bulky substituents will generally favor the formation of the less sterically hindered product.

Cyclopropenation Pathways

The generation of cyclopropane rings, known as cyclopropanation, is a significant transformation in organic chemistry, yielding strained ring systems present in numerous useful compounds. wikipedia.org 2-Propanone, 1-chloro-3-diazo-, through the formation of a carbene intermediate, can participate in cyclopropenation reactions. smolecule.com Metal-catalyzed reactions involving diazo compounds are common for forming cyclopropanes. wikipedia.orgnih.gov For instance, the reaction of diazo compounds with alkenes, often catalyzed by transition metals like rhodium or copper, is a well-established method for synthesizing cyclopropane derivatives. nih.govnsf.gov

The choice of catalyst can significantly influence the stereoselectivity of the cyclopropanation. Chiral catalysts are often employed to achieve enantioselective transformations, producing optically active cyclopropanes. organic-chemistry.orgrochester.edu For example, engineered myoglobin (B1173299) variants have been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones. nih.gov Similarly, chiral ruthenium complexes have been utilized for the asymmetric cyclopropanation of alkenes with diazoacetates. researchgate.net The reaction of 2-propanone, 1-chloro-3-diazo- with an alkene in the presence of a suitable metal catalyst would be expected to yield a cyclopropane bearing a chloromethyl and an acetyl group.

The general mechanism for metal-catalyzed cyclopropanation involves the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate. This reactive intermediate then transfers the carbene fragment to an alkene in a concerted fashion, which preserves the stereochemistry of the alkene in the resulting cyclopropane product. youtube.com

Ylide Formation and Subsequent Rearrangements

Diazo compounds, particularly in the presence of metal catalysts, are known to form ylides upon reaction with heteroatom-containing compounds such as sulfides or amines. nih.gov These ylides can then undergo characteristic rearrangements. For 2-propanone, 1-chloro-3-diazo-, the corresponding carbene could react with a sulfide (B99878) to form a sulfonium (B1226848) ylide. This ylide could then potentially undergo a nih.govnih.gov-sigmatropic rearrangement, a common reaction for allylic sulfonium ylides.

A well-known rearrangement involving ylides is the Stevens rearrangement, which is a 1,2-migration that occurs in quaternary ammonium (B1175870) and sulfonium salts in the presence of a strong base. wikipedia.org The reaction proceeds through the formation of an ylide intermediate. wikipedia.org Another competing reaction is the Sommelet-Hauser rearrangement, a nih.govnih.gov-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium salts. wikipedia.orgdalalinstitute.com The choice between these rearrangement pathways can often be controlled by the reaction conditions. For instance, lower temperatures and polar solvents tend to favor the Sommelet-Hauser rearrangement, while higher temperatures and nonpolar solvents facilitate the Stevens rearrangement. While these rearrangements are most commonly associated with ammonium salts, analogous processes occur with sulfonium ylides that could be formed from 2-propanone, 1-chloro-3-diazo-.

Cycloaddition Chemistry

[3+2] Dipolar Cycloadditions (1,3-Dipolar Cycloaddition)

The 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This reaction involves a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne. wikipedia.orgnumberanalytics.com Diazo compounds, such as 2-propanone, 1-chloro-3-diazo-, are classic examples of 1,3-dipoles. organic-chemistry.org The reaction is a concerted pericyclic process, proceeding in a single step. organic-chemistry.orgnumberanalytics.com

2-Propanone, 1-chloro-3-diazo- can react with a variety of dipolarophiles in intermolecular [3+2] cycloaddition reactions. A common and well-documented reaction is the cycloaddition of diazo compounds with alkynes to synthesize pyrazoles. organic-chemistry.orgrsc.orgmdpi.com The reaction of 2-propanone, 1-chloro-3-diazo- with an alkyne would lead to the formation of a pyrazole (B372694) ring. The regioselectivity of this cycloaddition—that is, the orientation of the dipole and dipolarophile in the product—is governed by both electronic and steric factors. wikipedia.orgnumberanalytics.com

The reactivity in these cycloadditions can be classified based on frontier molecular orbital (FMO) theory into normal electron demand, inverse electron demand, and a combination of both. nih.gov For a normal electron demand reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant. nih.gov

The reaction of diazo compounds with alkenes can also occur via a 1,3-dipolar cycloaddition to form pyrazolines (dihydropyrazoles). nih.gov These pyrazolines can sometimes be unstable and may eliminate nitrogen to form cyclopropanes, or they can be oxidized to the corresponding pyrazole. wikipedia.org

Table 1: Examples of Intermolecular [3+2] Cycloadditions

1,3-DipoleDipolarophileProduct
2-Propanone, 1-chloro-3-diazo-AlkyneSubstituted Pyrazole
2-Propanone, 1-chloro-3-diazo-AlkeneSubstituted Pyrazoline
2-Propanone, 1-chloro-3-diazo-NitrileSubstituted Triazole

When the 1,3-dipole and the dipolarophile are part of the same molecule, an intramolecular [3+2] cycloaddition can occur, leading to the formation of fused heterocyclic systems. This strategy is a powerful tool for the rapid construction of complex polycyclic molecules. For instance, a molecule containing both a diazocarbonyl group and an alkene or alkyne moiety can undergo an intramolecular cycloaddition to form a fused pyrazole or pyrazoline ring system. nih.gov The success of such a reaction depends on the length and flexibility of the tether connecting the two reactive functional groups, which must allow them to adopt a suitable conformation for the cycloaddition to take place.

An example from the literature describes a one-pot synthesis of benzofuropyrazoles starting from salicylaldehydes, which involves an efficient intramolecular 1,3-dipolar cycloaddition of an in situ generated aryldiazomethane with a dichlorovinyloxy group. nih.gov This highlights the utility of intramolecular cycloadditions in complex molecule synthesis.

Divergent Cycloaddition Modes Based on Catalyst Selectivity

The reaction pathways of diazo compounds can often be directed towards different products by the careful selection of the catalyst. This is particularly evident in cycloaddition reactions, where catalyst-dependent divergent reactivity allows for the synthesis of structurally distinct compounds from the same starting materials. nih.gov

For instance, the reaction of enoldiazo compounds with α-diazocarboximides has been shown to yield either [3+3] or [3+2] cycloaddition products depending on whether a copper(I) or a dirhodium(II) catalyst is used. nih.govresearchgate.net With a tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) catalyst, a [3+3]-cycloaddition of a carbonyl ylide occurs, while the use of Rh₂(pfb)₄ or Rh₂(esp)₂ directs the reaction towards a regioselective [3+2]-cycloaddition. nih.govresearchgate.net This demonstrates that the metal center and its ligand sphere play a crucial role in determining the reaction outcome.

In the context of 2-propanone, 1-chloro-3-diazo-, it is conceivable that its reactions with suitable partners could be similarly controlled. For example, its reaction with a diene could potentially lead to either a [3+2] or a [4+3] cycloaddition product depending on the catalyst employed. The catalyst can influence whether the diazo compound acts as a 1,3-dipole or if it forms a metal carbene that then reacts in a different manner. Rhodium and copper catalysts are known to exhibit different selectivities in reactions of diazo compounds. nih.govnih.gov

Table 2: Catalyst-Dependent Divergent Cycloadditions

CatalystReactant AReactant BCycloaddition ModeProduct TypeReference
Cu(I)Enoldiazo compoundα-diazocarboximide[3+3]Epoxypyrrolo[1,2-a]azepine nih.govresearchgate.net
Rh(II)Enoldiazo compoundα-diazocarboximide[3+2]Cyclopenta nih.govnih.govpyrrolo[2,1-b]oxazole nih.govresearchgate.net

[2+4] Diels-Alder Cycloadditions via Ketene Intermediates

The participation of 2-propanone, 1-chloro-3-diazo- in [2+4] Diels-Alder cycloadditions is not direct but is facilitated by its transformation into a highly reactive ketene intermediate. This transformation is achieved through the Wolff rearrangement, a hallmark reaction of α-diazocarbonyl compounds. wikipedia.orgslideshare.net The Wolff rearrangement can be initiated by thermolysis, photolysis, or transition-metal catalysis (e.g., using silver(I) oxide), and involves the extrusion of a dinitrogen molecule and a 1,2-rearrangement to yield a ketene. wikipedia.orgorganic-chemistry.org In the case of 2-propanone, 1-chloro-3-diazo-, the rearrangement would produce chloromethylketene.

Ketenes are known to participate in cycloaddition reactions. While they frequently undergo [2+2] cycloadditions with alkenes, they can also function as dienophiles in [4+2] Diels-Alder reactions. wikipedia.orgchemeurope.com In this context, the ketene typically reacts across its C=O bond, which acts as the 2π component. acs.org The reaction of the chloromethylketene intermediate with a conjugated diene would thus lead to the formation of a six-membered dihydropyran ring.

The general mechanism proceeds as follows:

Wolff Rearrangement: 2-propanone, 1-chloro-3-diazo- expels N₂ to form chloromethylketene.

[4+2] Cycloaddition: The generated ketene reacts with a 1,3-diene. The diene provides the 4π-electron system, and the ketene's carbonyl group acts as the 2π-electron dienophile. acs.org

The table below illustrates the expected products from the Diels-Alder reaction between the in situ-generated chloromethylketene and various dienes.

DieneDienophile (Intermediate)Expected Product
1,3-ButadieneChloromethylketene2-(Chloromethyl)-3,6-dihydro-2H-pyran
CyclopentadieneChloromethylketene2-(Chloromethyl)-2,3,3a,6-tetrahydro-cyclopenta[b]pyran
IsopreneChloromethylketene2-(Chloromethyl)-4-methyl-3,6-dihydro-2H-pyran

This table presents hypothetical products based on established reactivity patterns of ketenes in Diels-Alder reactions.

It is important to note that the use of ketenes as dienophiles can be challenging, as they can compete by undergoing [2+2] cycloadditions with the diene's C=C bonds. chemeurope.comwikipedia.org Reaction conditions must be carefully optimized to favor the desired [4+2] pathway.

[2+2+1] Cycloaddition Reactions

The [2+2+1] cycloaddition is a powerful method for constructing five-membered rings by combining three different components. For a substrate like 2-propanone, 1-chloro-3-diazo-, its involvement would typically proceed via the formation of a metal-carbene intermediate.

Transition metal catalysts, such as those based on rhodium or copper, can react with the diazo compound to eliminate dinitrogen and form a transient, highly reactive metal-carbene species. This carbene can then engage with two other unsaturated components in a formal cycloaddition.

For instance, a general strategy for a [2+2+1] cycloaddition could involve:

Carbene Formation: 2-propanone, 1-chloro-3-diazo- reacts with a metal catalyst (e.g., Rh₂(OAc)₄) to form a chloromethyl-acetyl-carbene.

Cycloaddition Cascade: This carbene could, in principle, react with an alkene ( wikipedia.org component) and a carbon monoxide source ( acs.org component) to build a cyclopentanone (B42830) ring.

More specifically related to diazo compounds are three-component reactions that assemble complex heterocycles. For example, a process has been described for synthesizing isoxazolines from N-tosylhydrazones (as diazo precursors), tert-butyl nitrite (B80452) (as a nitronate source), and an alkene. rsc.org In this type of reaction, the diazo compound, generated in situ, reacts with the nitrite source to form a nitronate intermediate, which then undergoes a [3+2] cycloaddition with the alkene. rsc.org While this is mechanistically a [3+2] reaction, it originates from three separate components, conceptually aligning with the spirit of [2+2+1] multicomponent assembly. The challenge in these reactions lies in controlling the reactivity of the highly energetic carbene intermediate to prevent undesired side reactions like cyclopropanation. rsc.org

Other Rearrangement Reactions

Beyond the pivotal Wolff rearrangement, the reactive intermediates generated from 2-propanone, 1-chloro-3-diazo- can engage in other unique transformations.

Abnormal Olefination Processes

While standard olefination reactions like the Wittig reaction utilize phosphorus ylides, diazo compounds offer an alternative, "abnormal" pathway to construct C=C double bonds. This process leverages the ability of diazo compounds to serve as carbene precursors.

In the presence of suitable transition metal catalysts and a phosphine, such as triphenylphosphine (B44618), 2-propanone, 1-chloro-3-diazo- can be used to olefinate carbonyl compounds. nih.gov The general mechanism is believed to involve the following steps:

Carbene Formation: The diazo compound coordinates to the metal catalyst and expels N₂ to form a metal-carbene.

Ylide Formation: The metal-carbene reacts with triphenylphosphine to generate a phosphorus ylide in situ.

Olefination: This ylide then reacts with an aldehyde or ketone in a manner analogous to the Wittig reaction to yield the corresponding alkene.

This one-pot catalytic olefination can be highly efficient and stereoselective, proceeding under neutral conditions that are compatible with a wide range of functional groups. nih.gov The use of 2-propanone, 1-chloro-3-diazo- in such a process would result in the installation of a chloromethyl-acetyl-methylene (=C(Cl)C(O)CH₃) group onto the substrate carbonyl carbon.

Mechanistic Interplay with Related Rearrangements (e.g., van Alphen-Huttel Rearrangement, Lossen Rearrangement)

The Wolff rearrangement, central to the chemistry of 2-propanone, 1-chloro-3-diazo-, belongs to a broader class of rearrangements involving the migration of a substituent to an electron-deficient center. Understanding its mechanism in the context of other named rearrangements, such as the van Alphen-Huttel and Lossen rearrangements, highlights key differences in intermediates and migrating groups.

The Wolff rearrangement proceeds from an α-diazoketone, which upon loss of N₂, generates an α-ketocarbene intermediate (or a concerted transition state). libretexts.orgcsbsju.edu A neighboring group then migrates to the electron-deficient carbene carbon to produce a stable ketene. wikipedia.org

The van Alphen-Huttel rearrangement is the isomerization of 3H-pyrazoles to aromatic 1H-pyrazoles, typically under thermal conditions. researchgate.netmasterorganicchemistry.com This rearrangement involves the migration of a substituent from a quaternary C3 carbon of the pyrazole ring to one of the nitrogen atoms (N2) or another ring carbon (C4). nih.govresearchgate.net The process is often considered a acs.orgbeilstein-journals.org-sigmatropic shift. Unlike the Wolff rearrangement, it does not involve the extrusion of a small molecule like N₂ and the key intermediate is not a carbene.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgchemeurope.com The reaction is initiated by deprotonation of the hydroxamic acid, followed by a concerted rearrangement where an R group migrates from the carbonyl carbon to the nitrogen atom, displacing a carboxylate leaving group. acs.orgwikipedia.org The key intermediate is an electron-deficient nitrogen atom, similar to the Curtius and Hofmann rearrangements, which leads to the isocyanate product.

The table below provides a comparative summary of these three rearrangements.

FeatureWolff Rearrangementvan Alphen-Huttel RearrangementLossen Rearrangement
Starting Material α-Diazoketone3H-PyrazoleHydroxamic acid derivative
Key Intermediate α-KetocarbenePyrazolenine system (concerted shift)Electron-deficient Nitrogen (Nitrene-like)
Expelled Group N₂NoneCarboxylate (or related leaving group)
Migrating Group Alkyl, Aryl, HAlkyl, ArylAlkyl, Aryl
Destination of Migrating Group Adjacent carbene carbonRing nitrogen or carbon atomAdjacent nitrogen atom
Initial Product Ketene1H-Pyrazole or IsopyrazoleIsocyanate

This mechanistic comparison reveals that while all three reactions are intramolecular rearrangements driven by the formation of a more stable product, they differ fundamentally in their substrates, the nature of the electron-deficient intermediate (carbene vs. nitrene-like vs. sigmatropic shift), and the small molecules eliminated during the process. The Wolff rearrangement is distinctly a reaction of diazo compounds leading to carbene chemistry, setting it apart from the pyrazole chemistry of van Alphen-Huttel and the hydroxamic acid chemistry of the Lossen rearrangement.

Catalysis in 2 Propanone, 1 Chloro 3 Diazo Transformations

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the reactions of 2-propanone, 1-chloro-3-diazo- are no exception. The presence of a diazo group makes this compound a versatile precursor for the in situ generation of reactive intermediates, such as carbenes and carbenoids. These intermediates can then undergo a variety of transformations, including cyclopropanations, C-H insertions, and cycloadditions. The choice of metal catalyst is crucial in directing the reaction towards the desired product, as different metals and their ligand spheres can tune the reactivity and selectivity of the catalytic cycle.

Rhodium-Catalyzed Transformations

Rhodium catalysts, particularly those in the +2 and +3 oxidation states, have proven to be highly effective in mediating reactions involving diazo compounds.

Dirhodium(II) complexes are well-known for their ability to catalyze the decomposition of diazo compounds to generate rhodium carbenoids. These electrophilic intermediates are highly reactive and can participate in a wide array of chemical transformations. The general mechanism involves the coordination of the diazo compound to the rhodium(II) center, followed by the extrusion of dinitrogen gas to form the rhodium carbenoid. This species can then react with a variety of substrates.

One of the key applications of Rh(II)-mediated carbene chemistry is in the synthesis of complex cyclic and polycyclic systems. For instance, the intramolecular cyclization of a rhodium carbenoid onto a nearby carbonyl group can lead to the formation of a carbonyl ylide. This reactive 1,3-dipole can then undergo cycloaddition reactions with various dipolarophiles to construct highly substituted oxygen-containing heterocycles. This tandem cyclization-cycloaddition strategy has been employed in the synthesis of natural products. nih.gov The choice of ligands on the dirhodium(II) catalyst, such as acetate (B1210297) or trifluoroacetamidate, can influence the regioselectivity of these cycloaddition reactions. researchgate.net

The table below summarizes representative Rh(II)-catalyzed carbene reactions.

CatalystReactant(s)Product TypeReference
Rh₂(OAc)₄α-diazo N-acetyl-tetrahydro-β-carbolin-1-one, BenzaldehydeBimolecular cycloadduct nih.gov
Rh₂(OAc)₄α-diazo dihydroindolinones with tethered alkenesPentacyclic ring system nih.gov
Rh₂(OAc)₄α-diazo dihydroindolinone, methyl propiolateRegioisomeric cycloadducts nih.gov

In recent years, rhodium(III) catalysis has emerged as a powerful tool for C-H activation and functionalization. columbia.edu These reactions offer an atom-economical approach to the formation of new carbon-carbon and carbon-heteroatom bonds. In the context of diazo chemistry, Rh(III) catalysts can facilitate annulation reactions where the diazo compound serves as a coupling partner. rsc.org

For example, Rh(III) catalysts have been successfully employed in the C-H activation and annulation of N-iminopyridinium ylides with diazo compounds to afford isocoumarins in good to excellent yields. rsc.org This process typically involves the directed C-H activation of a substrate by the Rh(III) center, followed by coordination of the diazo compound, migratory insertion, and reductive elimination to furnish the final product and regenerate the active catalyst. mdpi.com Similarly, Rh(III) catalysis has been utilized for the intermolecular annulation of indoles with terminal alkynes to produce carbazoles. rsc.org

The following table presents examples of Rh(III)-catalyzed C-H activation and annulation reactions.

Catalyst SystemReactantsProduct TypeReference
[CpRhCl₂]₂/AgSbF₆N-iminopyridinium ylides, Diazo compoundsIsocoumarins rsc.org
[CpRhCl₂]₂/AgSbF₆Indoles, Terminal alkynesCarbazoles rsc.org
Cp*Rh(MeCN)₃₂Indoles, Diazo compoundsC2-alkylated indoles mdpi.com

Copper-Catalyzed Processes

Copper catalysts offer a cost-effective and environmentally benign alternative to precious metal catalysts like rhodium and palladium for many organic transformations. nih.gov Copper-catalyzed reactions of diazo compounds are well-established and proceed through the formation of copper carbene intermediates. rsc.org These intermediates can undergo a variety of reactions, including cyclopropanation, X-H (X = C, N, O, S, Si) insertion, and cycloaddition reactions. nih.govchempedia.info

A notable application of copper catalysis in this area is the [3+2] cycloaddition of secondary amines with α-diazo compounds to synthesize 1,2,3-triazoles. This reaction proceeds via a cross-dehydrogenative coupling process involving sequential aerobic oxidation, [3+2] cycloaddition, and oxidative aromatization. rsc.org This method provides a straightforward and atom-economical route to a valuable class of heterocyclic compounds from readily available starting materials under mild conditions. rsc.org

The table below highlights key copper-catalyzed reactions involving diazo compounds.

CatalystReactantsProduct TypeReference
Cu(OTf)₂Secondary amines, α-diazo compounds1,2,3-triazoles rsc.org
CuIα-diazoesters, Silanesα-silylesters nih.gov
CuIα-diazoesters, Thiolsα-thioesters nih.gov

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool in organic synthesis, renowned for its ability to facilitate a wide range of cross-coupling reactions. While less common than rhodium or copper for diazo chemistry, palladium catalysts have been shown to be effective in specific transformations.

Palladium-catalyzed oxidative cross-coupling reactions have been developed for the synthesis of various organic molecules. researchgate.netnih.gov In the context of diazo chemistry, these reactions can involve the coupling of a diazo compound with another substrate, often through a C-H activation pathway. A key mechanistic step in many palladium-catalyzed reactions of diazo compounds is the formation of a palladium carbene intermediate, which can then undergo migratory insertion. researchgate.netnih.govorganic-chemistry.org

For instance, a palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds has been reported as an efficient method for the synthesis of 1,3-diene compounds. nih.govorganic-chemistry.org The proposed mechanism involves the formation of a palladium carbene, followed by migratory insertion and subsequent β-hydride elimination to form the diene product. This reaction demonstrates the utility of palladium catalysis in expanding the scope of cross-coupling reactions to include diazo compounds as viable reaction partners. organic-chemistry.org

The following table summarizes a notable palladium-catalyzed oxidative cross-coupling reaction.

CatalystReactantsProduct TypeReference
Pd(OAc)₂Vinyl boronic acids, Cyclic α-diazocarbonyl compounds1,3-diene compounds nih.govorganic-chemistry.org
Palladium Carbene Species Generation

The generation of palladium carbene intermediates from α-diazocarbonyl compounds is a cornerstone of modern synthetic chemistry, and 2-propanone, 1-chloro-3-diazo- is a substrate in this class. Palladium catalysts, particularly in the Pd(0) or Pd(II) oxidation state, react with diazoketones to extrude dinitrogen gas (N₂) and form a transient, highly reactive palladium-carbene complex. nih.govorganic-chemistry.org This key step initiates a cascade of possible transformations.

The mechanism is believed to involve the migratory insertion of the palladium carbene. nih.govresearchgate.net For instance, in palladium-catalyzed cross-coupling reactions, a vinyl boronic acid can react with the diazoketone. The process starts with the formation of the palladium carbene, which then undergoes migratory insertion, followed by steps like β-hydride elimination, to yield complex molecules such as 1,3-dienes. organic-chemistry.org This methodology provides an efficient route to cyclic and acyclic diene structures. researchgate.net The choice of ligands on the palladium center and the reaction conditions are crucial for controlling the efficiency and selectivity of these transformations.

A notable application is the formal [3+2] cycloaddition reaction. Here, vinyl cyclopropanes, in the presence of a palladium(0) catalyst, can open to form a 1,3-dipole. nih.gov This intermediate can then react with an acceptor, such as an α-diazoketone derivative, to construct five-membered rings with multiple stereocenters in a single step. nih.gov

Iron-Mediated Diazo Chemistry

Iron has emerged as an inexpensive, abundant, and environmentally benign alternative to precious metal catalysts for mediating reactions of diazo compounds. researchgate.netoup.com Iron's accessible oxidation states and Lewis acidic character make it highly effective for activating diazoketones like 2-propanone, 1-chloro-3-diazo-. researchgate.netoup.comthieme-connect.com The activation can proceed through several pathways, including the formation of an iron carbene, coordination to the terminal nitrogen, or activation of an electrophile for subsequent nucleophilic attack by the diazo compound. thieme-connect.com

Iron-catalyzed reactions of diazo compounds were first reported in the 1990s and have since expanded to include key transformations such as cyclopropanation and C-H bond insertion. researchgate.netoup.com Iron porphyrin complexes, for example, have proven to be highly efficient catalysts for the cyclopropanation of olefins with diazoacetates, often yielding products with high trans-diastereoselectivity. oup.com These catalysts can exhibit superior performance compared to traditional copper or rhodium systems in certain cases. oup.com The development of chiral iron-based catalysts has also enabled enantioselective transformations. researchgate.net

Recent advancements have focused on expanding the scope of iron catalysis in diazo chemistry to include insertion reactions into various X-H bonds (where X can be B, Si, N, or S), ylide formation, and multicomponent reactions. thieme-connect.com For instance, N-nosylhydrazones can be used as precursors to generate electron-rich diazo compounds in situ, which then participate in iron-catalyzed cyclopropanation reactions under mild conditions. rsc.org

Platinum and Other Metal Catalysts

While palladium and iron are prominent in the catalysis of diazoketone transformations, other metals also play significant roles. Platinum catalysts, for example, are known to facilitate reactions of diazo compounds, although their application with 2-propanone, 1-chloro-3-diazo- specifically is less commonly documented than that of palladium.

Rhodium(II) complexes, such as Rh₂(esp)₂, are particularly effective in catalyzing the decomposition of diazocarbonyl compounds. These reactions can lead to the formation of dimers or indene (B144670) derivatives, depending on the substituents on the diazo substrate. nih.gov The close proximity of the aryl and diazo groups in certain substrates can facilitate unique intramolecular cyclizations. nih.gov

Silver catalysts containing trispyrazolylborate ligands have been used for the functionalization of C-H bonds via carbene insertion. nih.gov The regioselectivity of these reactions can be controlled by the nature of the diazo reagent itself. nih.gov Copper complexes are also traditionally used for cyclopropanation and other carbene transfer reactions. researchgate.net The exploration of a wide range of metal catalysts continues to provide new synthetic methodologies with unique reactivity and selectivity profiles.

Regioselectivity and Diastereoselectivity in Catalytic Reactions

Controlling regioselectivity (where on a molecule a reaction occurs) and diastereoselectivity (the relative 3D arrangement of stereocenters) is a primary goal in synthesis. In reactions involving 2-propanone, 1-chloro-3-diazo- and related compounds, the catalyst plays a pivotal role in achieving this control.

In the iron-catalyzed cyclopropanation of styrenes, high diastereoselectivity is often observed, with the trans-isomer being the major or exclusive product. oup.com The structure of the iron porphyrin catalyst is a key determinant of this selectivity. oup.com Similarly, in rhodium-catalyzed dimerizations of vinyl-substituted diazocarbonyls, the reaction can proceed with high diastereoselectivity, yielding a single diastereomer as the major product. nih.gov

The regioselectivity of carbene insertion into C-H bonds can be influenced by both the catalyst and the diazo compound. nih.gov With silver catalysts, donor-acceptor diazo compounds tend to favor insertion into secondary C-H bonds of alkanes, whereas acceptor-only diazoacetates can show unprecedented preference for insertion into primary C-H bonds. nih.gov This demonstrates a shift from catalyst-controlled to reagent-controlled regioselectivity. The development of chiral ligands for metal catalysts, such as in palladium-catalyzed [3+2] cycloadditions, allows for high enantioselectivity in addition to diastereoselectivity, enabling the synthesis of complex chiral molecules. nih.gov

Table 1: Examples of Selectivity in Catalytic Reactions of Diazo Compounds
Catalyst SystemReaction TypeSubstrate(s)Selectivity OutcomeReference
Iron PorphyrinCyclopropanationStyrene derivatives, DiazoacetatesHigh trans-diastereoselectivity oup.com
Rh₂(esp)₂Dimerization3-Diazo-2-arylidenesuccinimidesFormation of a single diastereomer nih.gov
Silver/TrispyrazolylborateC-H InsertionLinear alkanes, Aryl diazoacetatesPreferential functionalization of secondary sites nih.gov
Palladium/Chiral Ligand[3+2] CycloadditionVinyl cyclopropanes, Alkylidene azlactonesExcellent enantio- and diastereoselectivity nih.gov

Organocatalysis in α-Diazoketone Chemistry

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based catalysis. In the context of α-diazoketone chemistry, organocatalysts can enable a variety of transformations. Chiral secondary amines, such as imidazolidinones or cinchona alkaloid derivatives, are a prominent class of organocatalysts. caltech.edu They function by forming a transient enamine with a carbonyl compound, which then participates in subsequent reactions. caltech.edu

For example, organocatalysts have been successfully employed in the asymmetric α-chlorination and α-fluorination of aldehydes and ketones. caltech.edumdpi.comnih.gov While not directly a reaction of a diazoketone, these methods produce α-halo ketones, which are structurally related to the starting point for synthesizing compounds like 2-propanone, 1-chloro-3-diazo-.

More directly related, organocatalytic approaches have been combined with other activation methods. A notable example is the combination of visible-light photocatalysis with organocatalysis for the α-alkylation of ketones. nih.gov This dual catalytic system allows for the generation of radical intermediates under mild conditions, which can then be trapped by enamines generated in situ, enabling C-C bond formation. nih.gov

Photocatalysis for α-Diazoketone Reactions

Photocatalysis utilizes light to generate excited-state catalysts that can initiate unique chemical transformations. This field has opened new avenues for the reactivity of α-diazoketones. acs.org Visible-light photoredox catalysis, in particular, allows for reactions to proceed under mild conditions and offers mechanistic pathways that are distinct from traditional thermal catalysis. acs.orgsioc-journal.cn

Instead of solely forming carbenes, photoredox catalysis can facilitate the single-electron reduction of an α-diazo ester to form an alkyl radical. acs.org This radical can then engage in a variety of coupling reactions. For example, the photocatalytic alkylation of heterocycles like indoles and pyrroles with α-diazo esters has been developed. acs.org This strategy relies on the generation of an alkyl radical from the diazo compound, which then adds to the heterocycle.

Another significant application is the photocatalytic Wolff rearrangement. nih.gov Light irradiation can convert α-diazoketones into highly reactive ketene (B1206846) intermediates, which can be trapped by various nucleophiles to form carboxylic acid derivatives or participate in cycloaddition reactions. nih.gov This process can be rendered enantioselective by using chiral catalysts in combination with light. Furthermore, photocatalysis enables multicomponent reactions, such as the synthesis of fluorinated N-heterocycles by reacting fluoroalkyl radicals with α-diazoketones. acs.org These methods highlight the versatility of diazo compounds as precursors to radical and ketene intermediates under photochemical conditions. sioc-journal.cn

Table 2: Selected Photocatalytic Reactions of α-Diazoketones
Reaction TypeCatalyst/ConditionsIntermediateProduct TypeReference
Alkylation of Pyrroles/IndolesRu photocatalyst, visible lightAlkyl radicalAlkylated heterocycles acs.org
Wolff RearrangementVisible lightKeteneCarboxylic esters, amides nih.gov
[3+2] CycloadditionChromium or Ruthenium complexes, visible lightRadical cationSubstituted cyclopentenes acs.org
Formal [3+2+1] AnnulationVisible lightFluoroalkyl radicalFluorinated N-heterocycles acs.org

Applications of 2 Propanone, 1 Chloro 3 Diazo in Advanced Organic Synthesis

Homologation Strategies

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, is a fundamental transformation in organic synthesis. 2-Propanone, 1-chloro-3-diazo- plays a crucial role in specific homologation reactions.

Arndt-Eistert Homologation for Carboxylic Acid Chain Extension

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. organic-chemistry.orglibretexts.org The reaction sequence involves the conversion of a carboxylic acid to its acid chloride, which then reacts with a diazoalkane, such as diazomethane (B1218177), to form an α-diazoketone. organic-chemistry.orgyoutube.comadichemistry.com This diazoketone intermediate then undergoes a Wolff rearrangement, catalyzed by heat, light, or a metal catalyst like silver oxide, to produce a ketene (B1206846). libretexts.orgyoutube.comadichemistry.com The highly reactive ketene is subsequently trapped by a nucleophile, such as water, an alcohol, or an amine, to yield the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.orgyoutube.com

The use of 2-Propanone, 1-chloro-3-diazo- and its analogs in the Arndt-Eistert reaction provides a pathway to introduce a chloromethyl ketone functionality into the extended carbon chain. A key advantage of the Wolff rearrangement is the retention of stereochemistry at the migrating carbon center. libretexts.orgadichemistry.com While diazomethane is traditionally used, its toxicity and explosive nature have led to the development of safer alternatives. libretexts.org

ReagentRole in Arndt-Eistert Synthesis
Carboxylic AcidStarting material for homologation
Thionyl Chloride (SOCl₂)Converts carboxylic acid to acid chloride
2-Propanone, 1-chloro-3-diazo-Reacts with acid chloride to form an α-diazoketone
Silver Oxide (Ag₂O)Catalyst for Wolff rearrangement
Water/Alcohol/AmineNucleophile to trap the ketene intermediate

Construction of Carbocyclic Systems

The generation of carbenes from 2-Propanone, 1-chloro-3-diazo- facilitates the construction of various carbocyclic frameworks, from highly strained small rings to complex polycyclic structures.

Synthesis of Strained Ring Systems (e.g., Cyclopropanes, Cyclobutanones)

Cyclopropanes: Cyclopropane (B1198618) rings are prevalent in numerous natural products and are valuable building blocks in organic synthesis. rsc.org The reaction of diazo compounds with olefins, catalyzed by transition metals like rhodium or palladium, is a powerful method for cyclopropane synthesis. organic-chemistry.orgnih.gov The decomposition of 2-Propanone, 1-chloro-3-diazo- generates a chloroketocarbene that can add to a double bond to form a cyclopropane ring. This approach allows for the construction of functionalized cyclopropanes with controlled stereochemistry. rsc.orgorganic-chemistry.org

Cyclobutanones: Cyclobutanones are key intermediates in the synthesis of more complex molecules. organic-chemistry.org One method for their synthesis involves the [2+2] cycloaddition of a ketene with an alkene. organic-chemistry.org The Wolff rearrangement of α-diazoketones, derived from reagents like 2-Propanone, 1-chloro-3-diazo-, provides a direct route to the necessary ketene intermediate. This ketene can then react with an olefin to furnish the cyclobutanone (B123998) ring system. organic-chemistry.orggoogle.com The regioselectivity of the cycloaddition can be influenced by the substituents on both the ketene and the alkene. google.com

Formation of Polycyclic Frameworks (e.g., Bridged Bicyclo Compounds)

Bridged bicyclic compounds are a class of molecules characterized by two rings sharing non-adjacent carbon atoms. masterorganicchemistry.com Their synthesis often presents a significant challenge due to their inherent ring strain. Intramolecular cycloaddition reactions provide a powerful strategy for constructing these complex frameworks. nih.gov For instance, a suitably functionalized molecule containing a diazo ketone moiety derived from 2-Propanone, 1-chloro-3-diazo- can undergo an intramolecular carbene addition to a tethered alkene. This process can lead to the formation of various bridged bicyclic systems, such as bicyclo[4.2.1]nonane derivatives. unige.ch The nature of the tether and the reaction conditions can influence the stereochemical outcome of the cyclization.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govchalmers.se 2-Propanone, 1-chloro-3-diazo- and related diazo compounds are valuable precursors for the synthesis of a wide array of these important molecular scaffolds. rsc.org

Preparation of Azoles (Oxazoles, Thiazoles, Imidazoles, Pyrazoles, Triazoles, Tetrazoles)

The α-diazoketone structure of 2-Propanone, 1-chloro-3-diazo- makes it a potent building block for the synthesis of five-membered aromatic heterocycles known as azoles. The reactivity of the diazo group, either through cycloaddition or by forming a carbene intermediate, allows for the assembly of these important scaffolds.

Oxazoles and Thiazoles: The synthesis of 2,4-disubstituted oxazoles and thiazoles can be efficiently achieved through the reaction of α-diazoketones with amides and thioamides, respectively. A notable method involves a Brønsted acid-catalyzed cyclization, where trifluoromethanesulfonic acid (TfOH) facilitates the coupling. sciforum.netbu.edu This metal-free approach proceeds under mild, room-temperature conditions and demonstrates broad substrate scope with high yields. sciforum.net The reaction is believed to proceed via an in situ generated 2-oxo-2-phenylethyl trifluoromethanesulfonate (B1224126) intermediate when starting from a phenyldiazoketone, which is then trapped by the (thio)amide followed by cyclodehydration. sciforum.net Alternatively, copper(II) triflate has been used as a catalyst for the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. organic-chemistry.org Thiazoles can also be formed using a modification of the classic Hantzsch synthesis, where the α-diazoketone serves as a stable and convenient synthetic equivalent for an α-haloketone. acs.org

Imidazoles: Imidazoles can be prepared from diazocarbonyl compounds through several pathways. One primary route involves the rhodium(II)-catalyzed N-H insertion of a carbene derived from the α-diazoketone into an amide or urea. nih.gov The resulting intermediate can then undergo cyclization in the presence of an ammonia (B1221849) source to form the imidazole (B134444) ring. For example, rhodium(II)-catalyzed reaction of α-diazo-β-ketoesters with primary ureas, followed by acid-mediated cyclodehydration, yields highly substituted imidazolones, which are valuable precursors to various imidazoles. nih.gov

Pyrazoles: The most prominent method for pyrazole (B372694) synthesis from diazo compounds is the [3+2] cycloaddition reaction with alkynes. scilit.com This reaction, often referred to as a Huisgen 1,3-dipolar cycloaddition, can proceed thermally without the need for a catalyst, particularly with electron-deficient α-diazocarbonyl compounds. wikipedia.orgrasayanjournal.co.in The reaction of an α-diazoketone with an alkyne dipolarophile yields a pyrazole ring directly, often with high regioselectivity. scilit.comwikipedia.org This method is valued for its atom economy and, in some cases, can be performed under solvent-free conditions. rasayanjournal.co.in

Triazoles: 1,2,3-Triazoles can be synthesized from α-diazoketones through various mechanisms. One approach involves the reaction of diazoketones with arylhydrazines. researchgate.net Another strategy relies on the reaction of enaminones with sulfonyl azides, which can selectively produce either diazoketones or NH-1,2,3-triazoles depending on the electronic properties of the azide (B81097) and the solvent used. rsc.orgnih.gov Specifically, less electrophilic azides in pyridine (B92270) tend to form triazoles. rsc.org

Tetrazoles: The synthesis of tetrazoles typically does not directly involve α-diazoketone precursors like 2-Propanone, 1-chloro-3-diazo-. The most common methods include the [3+2] cycloaddition of an azide anion with a nitrile, often catalyzed by zinc or other Lewis acids, or the reaction of amidines and guanidines with a diazotizing agent. organic-chemistry.orgyoutube.comyoutube.com

Table 1: Synthesis of Azoles from α-Diazoketone Precursors
Azole TypeReaction PartnerKey Reaction TypeCatalyst/ConditionsReference
OxazoleAmideCondensation/CyclizationTfOH or Cu(OTf)₂ sciforum.netorganic-chemistry.org
ThiazoleThioamideCondensation/CyclizationTfOH or Hantzsch-type sciforum.netacs.org
ImidazoleUrea/AmideN-H Insertion/CyclizationRh(II) catalyst nih.gov
PyrazoleAlkyne[3+2] CycloadditionThermal (catalyst-free) wikipedia.orgrasayanjournal.co.in
1,2,3-TriazoleArylhydrazineCondensation/Cyclization- researchgate.net

Diverse Nitrogen Heterocycle Syntheses via Annulation (e.g., Isoquinolines, Azepines, Quinolones)

Annulation reactions involving the reactive intermediates derived from 2-Propanone, 1-chloro-3-diazo- provide access to a variety of fused and unfused nitrogen heterocycles.

Isoquinolines and Quinolones: The synthesis of isoquinolones and quinolones can be approached using diazocarbonyl compounds. For instance, a rhodium(III)-catalyzed oxidative [4+1] cycloaddition of existing isoquinolones with diazoketoesters has been developed to construct complex isoindolo[2,1-b]isoquinoline systems. nih.gov A more fundamental approach to building the core quinolone ring involves the generation of a ketene from the diazoketone via the Wolff rearrangement. This highly reactive ketene intermediate can then undergo a [4+2] cycloaddition (or annulation) with appropriate partners, such as imines or other unsaturated systems, to construct the heterocyclic framework. While many modern quinolone syntheses rely on metal-catalyzed C-H activation and annulation strategies, the use of ketene intermediates represents a classic and viable alternative. mdpi.comnih.gov

Azepines: The synthesis of seven-membered rings like azepines from diazo compounds can be achieved through the Buchner ring expansion reaction. bu.eduwikipedia.org This reaction involves the formation of a carbene from the diazo compound, which then undergoes a cycloaddition with an aromatic ring (such as benzene (B151609) or pyridine) to form a bicyclic cyclopropane derivative (a norcaradiene). This intermediate then undergoes a pericyclic ring-opening to yield the seven-membered cycloheptatriene (B165957) ring system. wikipedia.org When applied to nitrogen-containing arenes or when the resulting cycloheptatriene is further manipulated, this method provides a direct entry to the azepine core. The reaction is often catalyzed by rhodium(II) or copper complexes to control reactivity and selectivity. wikipedia.orgscispace.com

β-Lactam Synthesis

The β-lactam (azetidin-2-one) ring is the core structural motif of the most important class of antibiotics. 2-Propanone, 1-chloro-3-diazo- is a valuable precursor for β-lactam synthesis via the Staudinger cycloaddition. organic-chemistry.orgwikipedia.org This pathway involves two key steps:

Wolff Rearrangement: The α-diazoketone undergoes a photochemically or thermally induced Wolff rearrangement to eliminate dinitrogen and form a highly reactive ketene intermediate. rsc.orgwikipedia.orgorganic-chemistry.org

Staudinger [2+2] Cycloaddition: The generated ketene is not isolated but is trapped in situ by an imine. The subsequent [2+2] cycloaddition between the ketene and the imine C=N bond directly furnishes the four-membered β-lactam ring. organic-chemistry.orgwikipedia.orgrasayanjournal.co.in

This cascade reaction sequence is a powerful tool for constructing monocyclic β-lactams. Photochemical induction is often employed, and studies have shown that the reaction between the ketene derived from an amino-acid-based diazoketone and an imine proceeds to give trans-substituted β-lactams with high selectivity. rsc.org The stereochemical outcome can be influenced by the steric properties of the substituents on both the ketene and the imine. wikipedia.org

Functionalization of Complex Architectures

The ability of 2-Propanone, 1-chloro-3-diazo- to generate carbenes and ketenes makes it a prime reagent for the covalent modification of complex, non-planar molecules and for the precise introduction of functional groups into existing molecular frameworks.

Fullerene Functionalization (e.g., Methanofullerenes)

The electron-deficient sphere of Buckminsterfullerene (C₆₀) is an excellent substrate for cycloaddition reactions with carbenes generated from diazo compounds. The reaction of 2-Propanone, 1-chloro-3-diazo- (or related diazoketones) with C₆₀ is a key method for synthesizing methanofullerenes, where a cyclopropane ring is fused to the fullerene cage. sciforum.netresearchgate.netresearchgate.net

The reaction typically proceeds via the thermal or catalytic decomposition of the diazoketone to generate a carbene, which then adds across one of the bu.edubu.edu double bonds on the fullerene surface in a [2+1] cycloaddition. sciforum.net Palladium-based catalysts, such as Pd(acac)₂-PPh₃-Et₃Al, have been shown to effectively catalyze the cycloaddition of sulfur-containing diazoketones to C₆₀, leading selectively to methanofullerenes in high yields under mild conditions (~80 °C). sciforum.netresearchgate.net Depending on the reaction conditions and the structure of the diazoketone, other adducts like fulleroids (homofullerenes, where the adduct is a bu.edurasayanjournal.co.in-open structure) can also be formed. nih.gov This functionalization drastically alters the electronic properties and solubility of the fullerene, enabling its use in materials science and medicinal chemistry. rsc.org

Introduction of Specific Functional Groups via Insertion Reactions

The reactive intermediates generated from 2-Propanone, 1-chloro-3-diazo- enable the introduction of the chloroacetylmethyl functional group or its derivatives into a wide range of organic molecules through insertion reactions.

Carbene Insertion Reactions: Upon catalytic (e.g., Rh(II), Cu(II)) or photolytic decomposition, the diazo compound releases N₂ to form a highly electrophilic carbene. This carbene can insert into various X-H bonds, providing a direct method for C-C, C-S, or C-N bond formation.

C-H Insertion: The insertion of the carbene into aliphatic or aromatic C-H bonds is a powerful transformation for creating new carbon-carbon bonds. Intramolecular C-H insertion is a common strategy for synthesizing cyclic compounds, such as indolin-2-ones from N-aryl diazoamides. nih.gov The chemoselectivity of these insertions is often influenced by the electronic properties of the target C-H bond. nih.gov

S-H Insertion: The carbene readily inserts into the S-H bond of thiols, providing a direct route to α-thio ketones. acs.org

Wolff Rearrangement and Nucleophilic Trapping (Arndt-Eistert Homologation): As previously mentioned, the Wolff rearrangement converts the α-diazoketone into a ketene. organic-chemistry.orgchem-station.com This ketene can be trapped by a variety of nucleophiles. This reaction sequence, known as the Arndt-Eistert synthesis, is a classic method for the one-carbon homologation of carboxylic acids. wikipedia.org In the context of functionalization, trapping the ketene derived from 2-Propanone, 1-chloro-3-diazo- with different nucleophiles introduces a versatile functional handle:

With Water: Forms 3-chloro-2-oxopropanoic acid.

With Alcohols: Forms alkyl 3-chloro-2-oxopropanoate esters. acs.org

With Amines: Forms 3-chloro-2-oxopropanamides.

Q & A

Q. What are the key considerations for synthesizing 1-chloro-3-diazo-2-propanone, and how can competing side reactions be minimized?

  • Methodological Answer : Synthesis typically involves diazotization of a precursor amine under controlled acidic conditions (e.g., using NaNO₂/HCl). Competing hydrolysis of the diazo group can be mitigated by maintaining low temperatures (0–5°C) and anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product. Evidence from related epoxypropane syntheses highlights the importance of pH control to avoid premature decomposition .

Q. What spectroscopic techniques are most effective for characterizing 1-chloro-3-diazo-2-propanone?

  • Methodological Answer :
  • IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and diazo (N=N) absorption at 2100–2200 cm⁻¹ .
  • NMR : Use 1H^{1}\text{H} NMR to confirm the methyl group (δ 2.1–2.3 ppm) and diazo proton environment (δ 5.0–5.5 ppm). 13C^{13}\text{C} NMR resolves the ketone carbon (δ 200–210 ppm) and diazo-related carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 120.98 (calculated for C₃H₃ClN₂O) .

Q. How should researchers handle safety risks associated with the diazo group in this compound?

  • Methodological Answer :
  • Containment : Use explosion-proof fume hoods and avoid mechanical shock or friction.
  • Storage : Stabilize in inert solvents (e.g., dichloromethane) at -20°C.
  • Emergency Protocols : Follow OSHA guidelines (29 CFR 1910.1020) for exposure incidents, including immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-chloro-3-diazo-2-propanone in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-deficient carbonyl and diazo groups. The LUMO map reveals preferential attack sites (e.g., chloro-substituted carbon). Compare with experimental kinetic data to validate predictions .

Q. What experimental strategies resolve contradictions in reported reaction yields for diazo-group stabilization?

  • Methodological Answer :
  • Controlled Variables : Systematically test solvents (polar vs. nonpolar), temperature, and catalysts (e.g., Cu(I) salts).
  • In Situ Monitoring : Use UV-Vis spectroscopy to track diazo decomposition rates.
  • Data Reconciliation : Cross-reference with NIST-subscribed databases to identify outliers in reaction conditions .

Q. How does the diazo group influence the compound’s photodegradation pathway under UV light?

  • Methodological Answer : Design a photoreactor with controlled wavelength (254–365 nm) and analyze products via GC-MS. Key intermediates include nitrogen gas (N₂) and chloroacetone derivatives. Compare degradation half-lives with non-diazo analogs to quantify photostability .

Contradictions and Mitigation

  • Synthesis Yield Variability : Discrepancies in diazo stability across studies may arise from trace moisture or light exposure. Replicate experiments under rigorously anhydrous/light-free conditions .
  • Spectroscopic Artifacts : IR peaks for diazo groups may overlap with nitrile stretches; use 15N^{15}\text{N} isotopic labeling for unambiguous assignment .

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